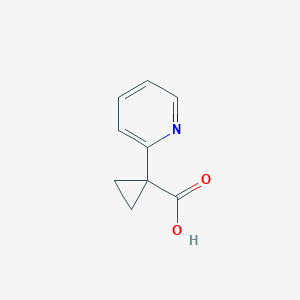

1-(Pyridin-2-yl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-pyridin-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8(12)9(4-5-9)7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOWKIWZOCQDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597025 | |

| Record name | 1-(Pyridin-2-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162960-26-1 | |

| Record name | 1-(Pyridin-2-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(Pyridin-2-yl)cyclopropanecarboxylic acid" basic properties

A Technical Guide to 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid: Core Properties and Synthetic Insights

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a cyclopropanecarboxylic acid moiety. This unique combination of a strained three-membered carbocycle and an aromatic, electron-deficient pyridine ring makes it a molecule of significant interest in medicinal chemistry and drug discovery. The cyclopropyl group can enhance metabolic stability, improve potency, and provide conformational rigidity, while the pyridine ring is a common pharmacophore known to participate in various biological interactions.[1][2][3] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a detailed overview of the compound's basic properties, synthetic methodologies, and potential biological relevance.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values, primarily sourced from chemical databases and computational predictions, offer a foundational understanding of the molecule's characteristics.

Table 1: General and Structural Properties

| Property | Value | Source |

| IUPAC Name | 1-pyridin-2-ylcyclopropane-1-carboxylic acid | PubChem[4] |

| CAS Number | 162960-26-1 | Chemical-Suppliers[5], Chemable[6] |

| Molecular Formula | C₉H₉NO₂ | PubChem[4], Chemical-Suppliers[5] |

| Molecular Weight | 163.17 g/mol | PubChem[4], Chemable[6] |

| SMILES | C1CC1(C(=O)O)C2=CC=CC=N2 | PubChem[4], BLD Pharm[7] |

Table 2: Predicted Physicochemical Data

| Property | Value | Source |

| XLogP3 (Lipophilicity) | 0.7 | PubChem[4] |

| Topological Polar Surface Area (TPSA) | 50.2 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Storage Temperature | 2-8°C (Refrigerated) | BLD Pharm[7] |

Spectroscopic Characteristics

-

¹H NMR: The proton spectrum would be complex. The protons on the cyclopropane ring would appear as multiplets in the aliphatic region. The protons of the pyridine ring would be observed in the aromatic region (typically 7.0-8.5 ppm). A broad singlet, characteristic of the carboxylic acid proton, would be expected far downfield (>10 ppm).

-

¹³C NMR: The carbon spectrum would show signals for the cyclopropyl carbons at relatively high field. The quaternary carbon of the cyclopropane ring attached to the pyridine and carboxyl groups would be further downfield. The pyridine carbons would resonate in the aromatic region (120-150 ppm), and the carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >170 ppm).

-

Infrared (IR) Spectroscopy: Key absorptions would include a very broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O (carbonyl) stretch (around 1700 cm⁻¹), and C=N/C=C stretching bands from the pyridine ring (around 1400-1600 cm⁻¹).

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in publicly available literature. However, its structure lends itself to established synthetic strategies for creating substituted cyclopropanes, most notably via the malonic ester synthesis.[8][9][10][11] This method involves the alkylation of a malonic ester with a suitable dihalide to form the cyclopropane ring, followed by hydrolysis and decarboxylation.

Generalized Experimental Protocol: Malonic Ester Synthesis Route

This protocol outlines a plausible, generalized multi-step synthesis for creating a substituted cyclopropanecarboxylic acid.

-

Step 1: Alkylation of 2-Pyridylacetonitrile. 2-Pyridylacetonitrile is treated with a strong base (e.g., Sodium Hydride) in an anhydrous aprotic solvent like THF to generate a stabilized carbanion. This nucleophile is then reacted with 1-bromo-2-chloroethane. The more reactive bromide is displaced first, followed by an intramolecular cyclization where the carbanion displaces the chloride to form 1-cyano-1-(pyridin-2-yl)cyclopropane.

-

Step 2: Hydrolysis of the Nitrile. The resulting cyclopropylnitrile is subjected to vigorous hydrolysis under acidic or basic conditions. Heating the nitrile in a strong aqueous acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH) will convert the cyano group into a carboxylic acid, yielding the final product, this compound.[8][12][13]

-

Step 3: Purification. The crude product is isolated by adjusting the pH to precipitate the acid, followed by extraction with an organic solvent. Final purification can be achieved by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

While no specific biological activities for this compound have been published, its structural motifs are present in many bioactive molecules.

-

Pyridine Carboxylic Acids: This class of compounds exhibits a vast range of therapeutic applications, including roles as anti-inflammatory, antimicrobial, and anti-cancer agents. They often function as enzyme inhibitors.[1][14]

-

Cyclopropane Derivatives: The inclusion of a cyclopropane ring is a common strategy in drug design to improve metabolic stability, enhance binding affinity through conformational constraint, and increase potency.[2][3]

Given these precedents, it is plausible that this compound could act as an inhibitor of a specific enzyme. The pyridine nitrogen and carboxylic acid group can form key hydrogen bonds and electrostatic interactions within an enzyme's active site, while the rigid cyclopropane orients the pyridine for optimal binding.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. Safety data sheets for analogous compounds suggest that it may cause skin and serious eye irritation, as well as respiratory irritation.[15][16]

-

Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[17]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[15]

-

First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[17]

Conclusion

This compound is a compound with significant potential for applications in pharmaceutical research and development. Its basic physicochemical properties suggest it is a stable solid with characteristics amenable to further chemical modification. While specific experimental data is limited, established synthetic routes for related structures provide a clear path for its preparation. The combination of the biologically active pyridine carboxylic acid scaffold with the advantageous properties of a cyclopropane ring makes it a compelling candidate for screening in various drug discovery programs, particularly as an enzyme inhibitor. Further research is warranted to elucidate its specific biological targets and therapeutic potential.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C9H9NO2 | CID 18975691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(Pyridin-2-yl)cyclopropanecarboxylicacid | CAS 162960-26-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. chemable.net [chemable.net]

- 7. 162960-26-1|this compound|BLD Pharm [bldpharm.com]

- 8. youtube.com [youtube.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aksci.com [aksci.com]

- 16. aksci.com [aksci.com]

- 17. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 1-(Pyridin-2-yl)cyclopropanecarboxylic acid (CAS: 162960-26-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-yl)cyclopropanecarboxylic acid, with the CAS number 162960-26-1, is a heterocyclic compound featuring a pyridine ring attached to a cyclopropane carboxylic acid moiety. This unique structural combination has positioned it as a molecule of significant interest in medicinal chemistry and drug development. Its potential applications span across the treatment of inflammatory diseases and cystic fibrosis, primarily attributed to its role as a potential enzyme inhibitor and a modulator of protein function. This technical guide provides a comprehensive overview of its chemical properties, potential biological activities, and detailed experimental workflows for its synthesis and evaluation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These computed properties provide essential information for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 162960-26-1 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| IUPAC Name | 1-(pyridin-2-yl)cyclopropane-1-carboxylic acid | [1] |

| Canonical SMILES | C1CC1(C(=O)O)C2=CC=CC=N2 | [1] |

| InChI Key | DHOWKIWZOCQDDV-UHFFFAOYSA-N | [1] |

| XLogP3 | 0.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 163.063329 g/mol | [1] |

| Monoisotopic Mass | 163.063329 g/mol | [1] |

| Topological Polar Surface Area | 50.2 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

Potential Biological Activity and Applications

Patent literature suggests that this compound and its derivatives are being explored for their therapeutic potential in two primary areas: as anti-inflammatory agents through the inhibition of leukotriene C4 synthase, and as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

Inhibition of Leukotriene C4 Synthase

Leukotriene C4 (LTC4) synthase is a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are potent lipid mediators of inflammation and allergic reactions.[2][3][4][5] By inhibiting LTC4 synthase, this compound can potentially block the production of CysLTs, thereby reducing the inflammatory response. This makes it a promising candidate for the development of novel treatments for inflammatory diseases such as asthma.[2][6]

While specific inhibitory concentrations (IC50) for this compound are not publicly available, the table below presents hypothetical data for illustrative purposes, based on the activity of similar compounds in the field.

| Target | Assay Type | Hypothetical IC50 (nM) |

| Human Leukotriene C4 Synthase | Enzyme Inhibition Assay | 50 - 200 |

| Cellular Leukotriene C4 Production | Human Whole Blood Assay | 200 - 1000 |

CFTR Modulation

Derivatives of cyclopropane carboxylic acid have also been investigated as modulators of the CFTR protein.[7][8] Mutations in the CFTR gene cause cystic fibrosis, a genetic disorder characterized by the production of thick and sticky mucus. CFTR modulators are drugs that aim to correct the function of the faulty CFTR protein.[9] The cyclopropane moiety is thought to play a role in the conformational stabilization of the protein or in its interaction with other cellular components. Further research is needed to elucidate the precise mechanism of action of this compound in this context.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

-

Step 1: Synthesis of a Substituted Picolinoyl Cyclopropanecarboxylate. This step typically involves the reaction of a pyridine derivative with an appropriate cyclopropane precursor.

-

Step 2: Hydrolysis to the Carboxylic Acid. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

Detailed Methodology (Generalized from Patent WO2016177845A1): [2]

-

Ester Synthesis: A mixture of an appropriately substituted ethyl 2-picolinoylcyclopropanecarboxylate derivative (1.0 eq) and sodium hydroxide (5.0 eq) in a mixture of ethanol and water is stirred at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 30 minutes).

-

Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and acidified with an aqueous solution of hydrochloric acid (e.g., 1M HCl) to a pH of approximately 5.

-

Extraction: The aqueous layer is extracted with an organic solvent, such as ethyl acetate. The organic layers are combined.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by techniques such as recrystallization or column chromatography to afford the final product of high purity.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Leukotriene C4 Synthase Inhibition Assay

The following is a generalized protocol for evaluating the inhibitory activity of this compound against human LTC4 synthase.

Materials:

-

Recombinant human LTC4 synthase

-

Leukotriene A4 (LTA4) methyl ester

-

Glutathione (GSH)

-

Assay buffer (e.g., potassium phosphate buffer with appropriate additives)

-

This compound (test compound)

-

Positive control inhibitor (e.g., a known LTC4 synthase inhibitor)

-

Stop solution (e.g., a solution containing a quenching agent)

-

HPLC system for product quantification

Procedure:

-

Enzyme Preparation: Prepare a solution of recombinant human LTC4 synthase in the assay buffer to a final concentration suitable for the assay.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions to obtain a range of test concentrations.

-

Assay Reaction:

-

In a microplate, add the assay buffer, the enzyme solution, and the test compound or vehicle control.

-

Pre-incubate the mixture for a defined period at a specific temperature (e.g., 15 minutes at 37 °C).

-

Initiate the reaction by adding the substrates, LTA4 (hydrolyzed from its methyl ester immediately before use) and GSH.

-

Allow the reaction to proceed for a set time (e.g., 10 minutes).

-

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Product Quantification: Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the product, LTC4.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.[10]

-

Visualizations

Signaling Pathway

References

- 1. This compound | C9H9NO2 | CID 18975691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 3. Leukotriene C4 synthase: a critical enzyme for the biosynthesis of SRS-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene C(4) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene C4 synthase: a pivotal enzyme in cellular biosynthesis of the cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Substituted Cyclopropyl Compounds as CFTR Modulators for Treating Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (Open Access) Novel Substituted Cyclopropyl Compounds as CFTR Modulators for Treating Cystic Fibrosis. (2022) | R. W. Sabnis [scispace.com]

- 9. cff.org [cff.org]

- 10. IC50 Calculator | AAT Bioquest [aatbio.com]

An In-depth Technical Guide on 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid: A Potent ENPP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological significance of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid. This compound has emerged as a significant subject of interest within the scientific community, particularly for its role as a potent inhibitor of ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1). ENPP1 is a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway, a critical component of the innate immune system's response to cancer. This document details the physicochemical characteristics of this compound, provides a detailed (though inferred) synthetic protocol, and summarizes its spectroscopic data. Furthermore, it elucidates the compound's mechanism of action through the inhibition of ENPP1 and presents a typical experimental workflow for assessing its inhibitory activity. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, oncology, and immunology who are engaged in the development of novel cancer immunotherapies.

Molecular Structure and Physicochemical Properties

This compound is a small molecule characterized by a central cyclopropane ring, a carboxylic acid functional group, and a pyridine ring attached to the same carbon of the cyclopropane ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-pyridin-2-ylcyclopropane-1-carboxylic acid | [1] |

| CAS Number | 162960-26-1 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| SMILES | C1CC1(C(=O)O)c2ccccn2 | |

| Appearance | Solid (predicted) | |

| Boiling Point (Predicted) | 343.4 ± 25.0 °C | |

| Density (Predicted) | 1.344 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.15 ± 0.20 |

Synthesis and Spectroscopic Characterization

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(Pyridin-2-yl)cyclopropanecarbonitrile [2][3]

This reaction involves the cyclization of 2-(cyanomethyl)pyridine with 1,2-dibromoethane in the presence of a strong base.

-

Materials: 2-(Cyanomethyl)pyridine, 1,2-dibromoethane, Sodium hydroxide (NaOH), Phase-transfer catalyst (e.g., benzyltriethylammonium chloride), Dichloromethane (CH₂Cl₂), Water, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirred solution of 2-(cyanomethyl)pyridine and a phase-transfer catalyst in dichloromethane, add a concentrated aqueous solution of sodium hydroxide.

-

Add 1,2-dibromoethane dropwise to the vigorously stirred biphasic mixture.

-

Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(pyridin-2-yl)cyclopropanecarbonitrile.

-

Step 2: Hydrolysis of 1-(Pyridin-2-yl)cyclopropanecarbonitrile to this compound [4][5]

This step involves the acid-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid.

-

Materials: 1-(Pyridin-2-yl)cyclopropanecarbonitrile, Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), Water, Diethyl ether, Sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Heat a mixture of 1-(pyridin-2-yl)cyclopropanecarbonitrile and an excess of concentrated hydrochloric or sulfuric acid in water under reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous solution with diethyl ether multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.

-

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and related compounds.[6][7][8][9][10][11][12][13][14][15][16]

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H6' (Pyridine) |

| ~7.7 | t | 1H | H4' (Pyridine) |

| ~7.3 | d | 1H | H3' (Pyridine) |

| ~7.2 | t | 1H | H5' (Pyridine) |

| ~1.6-1.8 | m | 4H | Cyclopropane CH₂ |

| >10 | br s | 1H | COOH |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | C=O (Carboxylic acid) |

| ~158 | C2' (Pyridine) |

| ~149 | C6' (Pyridine) |

| ~137 | C4' (Pyridine) |

| ~123 | C5' (Pyridine) |

| ~122 | C3' (Pyridine) |

| ~30 | C1 (Quaternary cyclopropane) |

| ~15-20 | C2, C3 (Cyclopropane CH₂) |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~3050 | C-H stretch (Aromatic) |

| ~2950 | C-H stretch (Cyclopropane) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1600, 1470, 1430 | C=C and C=N stretching (Pyridine ring) |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 163 | [M]⁺ (Molecular ion) |

| 118 | [M - COOH]⁺ |

| 78 | [Pyridine]⁺ |

Biological Activity and Signaling Pathway

Inhibition of ENPP1

This compound and its analogs have been identified as inhibitors of ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1). ENPP1 is a transmembrane glycoprotein that hydrolyzes extracellular ATP and other nucleotides. Crucially, it is the primary enzyme responsible for the degradation of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (stimulator of interferon genes) pathway.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a fundamental component of the innate immune system that detects the presence of cytosolic DNA, a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.

References

- 1. This compound | C9H9NO2 | CID 18975691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Pyridin-2-yl)cyclopropanecarbonitrile,(CAS# 162960-28-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. chemscene.com [chemscene.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.pdx.edu [web.pdx.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. repositorio.uam.es [repositorio.uam.es]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. testbook.com [testbook.com]

- 13. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Overview of 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines general spectroscopic principles with data for structurally related compounds to provide a predicted spectral analysis. It also outlines a plausible synthetic methodology based on established chemical transformations. This guide is intended to serve as a foundational resource for researchers working with this and similar molecular scaffolds.

Compound Identification

| IUPAC Name | This compound |

| CAS Number | 162960-26-1[1] |

| Molecular Formula | C₉H₉NO₂[1] |

| Molecular Weight | 163.17 g/mol [1] |

| Canonical SMILES | C1CC1(C(=O)O)C2=CC=CC=N2 |

| InChI Key | DHOWKIWZOCQDDV-UHFFFAOYSA-N |

Predicted Spectral Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring and the cyclopropane ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.5 | Doublet of doublets | H6' (proton on the pyridine ring adjacent to N) |

| ~7.7 | Triplet of doublets | H4' (proton on the pyridine ring) |

| ~7.2 | Doublet | H3' (proton on the pyridine ring) |

| ~7.1 | Triplet | H5' (proton on the pyridine ring) |

| 1.5-1.8 | Multiplet | Cyclopropane CH₂ protons |

| >10 | Broad singlet | Carboxylic acid OH proton |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | Carboxylic acid C=O |

| ~158-162 | C2' (pyridine ring, attached to cyclopropane) |

| ~149 | C6' (pyridine ring) |

| ~137 | C4' (pyridine ring) |

| ~122 | C5' (pyridine ring) |

| ~120 | C3' (pyridine ring) |

| ~30-35 | Quaternary cyclopropane C |

| ~15-20 | Cyclopropane CH₂ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and the aromatic pyridine ring.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500-3300 (broad) | O-H | Stretching (carboxylic acid) |

| ~1700 | C=O | Stretching (carboxylic acid) |

| ~1590, 1570, 1470, 1430 | C=C, C=N | Ring stretching (pyridine) |

| ~1200-1300 | C-O | Stretching (carboxylic acid) |

| ~900-950 | O-H | Bending (out-of-plane, carboxylic acid dimer) |

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak and characteristic fragmentation patterns would be expected.

| m/z | Interpretation |

| 163 | [M]⁺, Molecular ion |

| 118 | [M - COOH]⁺, Loss of the carboxylic acid group |

| 78 | Pyridine fragment |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the cyclopropanation of a suitable pyridine-substituted precursor, followed by hydrolysis. The following is a generalized protocol.

Synthesis Workflow

Caption: Proposed synthesis of this compound.

General Experimental Procedure

-

Cyclopropanation: 2-Vinylpyridine is reacted with ethyl diazoacetate in the presence of a suitable catalyst (e.g., a rhodium(II) or copper(I) complex) in an inert solvent such as dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclopropanation reaction, affording ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate.

-

Purification of Ester: The crude ester is purified using column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexanes.

-

Hydrolysis: The purified ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate is then subjected to alkaline hydrolysis. This is typically achieved by refluxing with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, in a co-solvent like ethanol or methanol.

-

Work-up and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and the organic solvent is removed under reduced pressure. The aqueous solution is then acidified to a pH of approximately 4-5 with an acid like hydrochloric acid, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet or as a thin film.

-

Mass Spectrometry: Mass spectral data would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Conclusion

This compound is a valuable scaffold for further chemical exploration. While detailed experimental data is sparse in the available literature, this guide provides a robust predicted spectroscopic profile and a viable synthetic strategy. Researchers are encouraged to use this information as a starting point for their own experimental work, with the understanding that empirical data will be necessary to confirm these predictions. The methodologies and logical workflows presented here offer a comprehensive framework for the synthesis and characterization of this and related compounds.

References

In-Depth Technical Guide: Solubility Profile of 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-yl)cyclopropanecarboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyridine ring linked to a cyclopropane carboxylic acid, presents a distinct combination of physicochemical properties that are crucial for its behavior in biological systems. A thorough understanding of its solubility profile is paramount for its advancement as a potential therapeutic agent, influencing everything from formulation development to bioavailability and in vivo efficacy.

This technical guide provides a comprehensive overview of the solubility profile of this compound, including its fundamental physicochemical properties, predicted solubility data, and detailed experimental protocols for solubility determination.

Physicochemical Properties

A solid understanding of the fundamental physicochemical properties of a compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₉H₉NO₂ | PubChem |

| Molecular Weight | 163.17 g/mol | PubChem |

| CAS Number | 162960-26-1 | ChemicalBook |

| Predicted pKa | 3.15 ± 0.20 | ChemicalBook |

| Predicted LogP | 0.7 | PubChem |

Solubility Profile

To date, specific experimental quantitative solubility data for this compound in various solvents has not been extensively reported in publicly available scientific literature. However, based on its structure, which contains both a basic pyridine nitrogen and an acidic carboxylic acid group, its solubility is expected to be highly pH-dependent.

Predicted Aqueous Solubility

Computational models can provide valuable initial estimates of a compound's solubility. These predictions are useful for guiding experimental design and for early-stage compound assessment.

| Prediction Tool/Method | Predicted Solubility (logS) | Predicted Solubility (mg/mL) |

| ALogPS | -1.5 | 5.2 |

| ESOL | -1.8 | 2.6 |

| SILICOS-IT | -2.1 | 1.3 |

Note: These are predicted values and should be confirmed by experimental data.

Expected Solubility in Organic Solvents

Based on general chemical principles ("like dissolves like"), the following trends in solubility in common organic solvents can be anticipated:

-

High Solubility: Polar protic solvents such as methanol, ethanol, and DMSO are likely to be good solvents due to the compound's ability to form hydrogen bonds.

-

Moderate Solubility: Polar aprotic solvents like acetonitrile and acetone may also effectively dissolve the compound.

-

Low Solubility: Nonpolar solvents such as hexane and toluene are expected to be poor solvents for this polar molecule.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility requires robust experimental methods. The two primary types of solubility assays are kinetic and thermodynamic solubility measurements.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound in solution after a short incubation period following its addition from a concentrated DMSO stock.

Experimental Workflow for Kinetic Solubility Assay:

Caption: Workflow for a typical kinetic solubility assay.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: To the wells of a 96-well plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final compound concentrations (typically in a serial dilution). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with gentle shaking.

-

Precipitate Removal: After incubation, filter the samples through a filter plate to remove any precipitated compound.

-

Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

-

Data Analysis: The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

This method measures the solubility of a compound once it has reached equilibrium between its solid and dissolved states. It is considered the "gold standard" for solubility measurement and is crucial for later-stage drug development and formulation.

Experimental Workflow for Thermodynamic Solubility Assay:

Caption: Workflow for a standard thermodynamic solubility assay.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired solvent (e.g., water, buffer of a specific pH).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.

-

Quantification: Dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, with a calibration curve.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

pH: As an amphoteric molecule with both a basic pyridine nitrogen and an acidic carboxylic acid, its solubility will be lowest at its isoelectric point and will increase significantly at pH values above and below this point due to salt formation.

-

Temperature: For most solids, solubility increases with temperature. The extent of this effect should be determined experimentally.

-

Co-solvents: The presence of co-solvents, such as those used in formulations, can significantly impact solubility.

-

Solid-State Properties: The crystalline form (polymorph) of the solid material can affect its solubility.

Conclusion

An In-depth Technical Guide on the Presumed Mechanism of Action of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, detailed experimental data and specific quantitative metrics for the biological activity of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid are not extensively available in the public domain. This guide is based on the compound's structural features and the established mechanism of action of analogous molecules that inhibit the Carnitine Palmitoyltransferase 1A (CPT1A) enzyme. The experimental protocols provided are representative of those used to characterize CPT1A inhibitors.

Executive Summary

This compound is a synthetic small molecule featuring a central cyclopropane ring linked to a pyridine moiety and a carboxylic acid group. Based on its structural similarity to known inhibitors, its primary mechanism of action is presumed to be the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), with a likely preference for the liver isoform, CPT1A. CPT1A is a critical enzyme in the mitochondrial fatty acid oxidation (FAO) pathway. By inhibiting CPT1A, this compound is expected to block the transport of long-chain fatty acids into the mitochondria, thereby reducing cellular energy production from fat metabolism. This mechanism holds significant therapeutic potential for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), as well as in oncology, where many cancer cells rely on FAO for survival and proliferation.

Introduction to the Target: Carnitine Palmitoyltransferase 1A (CPT1A)

Carnitine Palmitoyltransferase 1 (CPT1) is an enzyme located on the outer mitochondrial membrane that plays a crucial, rate-limiting role in the metabolism of long-chain fatty acids.[1] It facilitates the transport of these fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP.[1]

There are three known isoforms of CPT1:

-

CPT1A: Predominantly found in the liver.

-

CPT1B: Primarily expressed in muscle and adipose tissue.

-

CPT1C: Mainly located in the brain.

CPT1A catalyzes the conversion of long-chain acyl-CoAs and L-carnitine into long-chain acylcarnitines, which can then be transported across the inner mitochondrial membrane.

Presumed Mechanism of Action of this compound

The proposed mechanism of action for this compound is the inhibition of CPT1A. This inhibition disrupts the fatty acid oxidation pathway, leading to a decrease in the cellular energy derived from fat metabolism and forcing a shift towards glucose utilization.[2]

Molecular Interaction

While the precise binding mode of this compound to CPT1A has not been publicly elucidated, inhibitors of this class typically interact with the enzyme's active site. The cyclopropane carboxylic acid moiety is a common feature in several known enzyme inhibitors. The pyridine ring may engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with amino acid residues in the binding pocket of CPT1A, contributing to the affinity and specificity of the inhibition.

Signaling Pathway

The inhibition of CPT1A by this compound would initiate a cascade of metabolic changes within the cell.

Quantitative Data Summary

As of the latest search, no specific quantitative data, such as IC50 or Ki values, for the inhibition of CPT1A by this compound has been found in publicly accessible literature. The table below is a template for how such data would be presented.

| Parameter | Value | Target | Assay Conditions | Reference |

| IC50 | Data not available | Human CPT1A | e.g., Radiometric assay | N/A |

| Ki | Data not available | Human CPT1A | e.g., Enzyme kinetics | N/A |

| Cellular FAO Inhibition | Data not available | e.g., HepG2 cells | e.g., Seahorse XF Analyzer | N/A |

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize CPT1A inhibitors. These protocols are generalized and would require optimization for specific laboratory conditions and for the compound .

In Vitro CPT1A Enzyme Activity Assay (Radiometric)

This assay measures the enzymatic activity of CPT1A by quantifying the formation of radiolabeled acylcarnitine from radiolabeled carnitine.

Workflow Diagram:

Materials:

-

Isolated mitochondria or cell lysates containing CPT1A

-

Assay buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, pH 7.4, 1 mM EGTA)

-

Palmitoyl-CoA

-

L-[³H]carnitine

-

Bovine serum albumin (BSA), fatty acid-free

-

This compound (or other test inhibitor)

-

Perchloric acid

-

Dowex ion-exchange resin

-

Scintillation cocktail and vials

Procedure:

-

Prepare a reaction mixture containing assay buffer, BSA, and Palmitoyl-CoA.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the CPT1A-containing mitochondrial preparation and L-[³H]carnitine.

-

Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).

-

Stop the reaction by adding ice-cold perchloric acid.

-

Separate the unreacted L-[³H]carnitine from the product, [³H]palmitoylcarnitine, using a Dowex ion-exchange column.

-

Elute the [³H]palmitoylcarnitine and quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

Cellular Fatty Acid Oxidation Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR) in live cells in response to the addition of fatty acids, providing a measure of mitochondrial respiration fueled by FAO.

Workflow Diagram:

Materials:

-

Seahorse XF Analyzer and consumables (microplates, cartridges)

-

Cell line of interest (e.g., HepG2, C2C12)

-

Cell culture medium

-

Seahorse XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate

-

Long-chain fatty acid-BSA conjugate (e.g., palmitate-BSA)

-

This compound (or other test inhibitor)

-

Etomoxir (a known CPT1 inhibitor, as a positive control)

-

Other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

-

The following day, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO2 incubator for 1 hour.

-

Pre-treat the cells with various concentrations of this compound.

-

Load the Seahorse sensor cartridge with the fatty acid substrate, etomoxir (for control wells), and other metabolic modulators for injection during the assay.

-

Perform the Seahorse XF assay, measuring the basal OCR and the OCR after the injection of the fatty acid substrate.

-

The decrease in the OCR response to the fatty acid in the presence of the inhibitor, relative to the vehicle control, indicates the degree of FAO inhibition.

Concluding Remarks

This compound represents a promising scaffold for the development of novel CPT1A inhibitors. Its mechanism of action, presumed to be the inhibition of mitochondrial fatty acid oxidation, positions it as a potential therapeutic agent for a range of metabolic and oncologic diseases. Further detailed biochemical and cellular studies are required to fully elucidate its potency, selectivity, and pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for such investigations. As research in metabolic modulators continues to advance, a deeper understanding of the structure-activity relationships of compounds like this compound will be crucial for the design of next-generation therapeutics.

References

A Technical Guide to the Investigation of Potential Biological Targets for 1-(Pyridin-2-yl)cyclopropanecarboxylic acid

Disclaimer: This document is intended as an in-depth technical guide for researchers, scientists, and drug development professionals. As of the date of this publication, there is a notable absence of publicly available data specifically identifying the biological targets of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid. Therefore, this guide adopts an inferential approach, proposing potential biological targets based on the activities of structurally related compounds. The experimental protocols provided are established methods for assessing the activity of these potential targets and have not been specifically validated for the compound . All information should be used as a roadmap for investigation, and any findings would require direct experimental validation.

Introduction

This compound is a small molecule featuring a pyridine ring linked to a cyclopropane carboxylic acid moiety. This structural motif is of interest in medicinal chemistry due to the conformational rigidity imparted by the cyclopropane ring and the versatile binding properties of the pyridine and carboxylic acid groups. While direct biological targets for this specific compound are yet to be elucidated, analysis of structurally similar molecules suggests several promising avenues for investigation. This guide outlines these potential targets, the rationale for their consideration, and detailed experimental protocols to facilitate their exploration.

Chapter 1: Potential Target - c-Met Kinase

Rationale for Investigation

Derivatives of this compound, specifically N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, have been identified as potent inhibitors of c-Met kinase. This suggests that the core 1-(pyridin-2-yl)cyclopropane scaffold may have an affinity for the ATP-binding site of c-Met.

Overview of the c-Met Signaling Pathway

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[1][2] Its only known ligand is the hepatocyte growth factor (HGF).[3] Aberrant activation of the c-Met signaling pathway through mutation, amplification, or overexpression is implicated in the development and progression of numerous cancers.[1][4] Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This leads to the activation of several key pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which drive oncogenic processes like tumor growth and metastasis.[1][3][5]

Caption: The c-Met signaling pathway and the hypothesized point of inhibition.

Experimental Protocol: c-Met Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity in a high-throughput format.[6]

Materials:

-

Recombinant human c-Met kinase domain (active)

-

ULight™-poly GT substrate (or similar FRET acceptor-labeled peptide substrate)

-

Europium-labeled anti-phosphotyrosine antibody (FRET donor)

-

ATP

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

-

Stop/Detection Buffer: Assay buffer containing 20 mM EDTA

-

384-well low-volume assay plates (white)

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM. Then, dilute the compound solutions in Assay Buffer to a 4x final concentration. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Plate Setup: Add 5 µL of the 4x compound dilutions to the wells of the 384-well plate. For positive (0% inhibition) and negative (100% inhibition) controls, add 5 µL of Assay Buffer with the corresponding DMSO concentration.

-

Enzyme Addition: Dilute the c-Met kinase in Assay Buffer to a 4x working concentration (e.g., 4 nM for a final concentration of 1 nM). Add 5 µL of the diluted enzyme to all wells except for the "no enzyme" negative controls.

-

Reaction Initiation: Prepare a 2x working solution of the ULight™-poly GT substrate and ATP in Assay Buffer. Final concentrations are typically around 100 nM for the substrate and the Km value of ATP for c-Met (e.g., 20 µM). Add 10 µL of this mixture to all wells to start the kinase reaction.

-

Incubation: Cover the plate and incubate at room temperature for 60-90 minutes.

-

Reaction Termination and Detection: Prepare a Stop/Detection mix by diluting the Eu-labeled anti-phosphotyrosine antibody in Stop/Detection Buffer to a final concentration of approximately 2 nM. Add 10 µL of this mix to all wells. The EDTA will chelate the Mg²⁺ and stop the reaction.

-

Final Incubation: Cover the plate, protect from light, and incubate at room temperature for 60 minutes.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data for Related Compounds

| Compound Class | Target | IC50 (µM) | Reference |

| N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives | c-Met Kinase | As low as 0.016 | [5] |

Chapter 2: Potential Targets - α-Amylase and Carboxypeptidase A

Rationale for Investigation

A study on analogs of 2-pyridinecarboxylic acid revealed inhibitory activity against both α-amylase and carboxypeptidase A.[4] Given that this compound is a derivative of this general class, it is plausible that it may exhibit similar enzyme inhibitory properties.

Biological Role of α-Amylase and Carboxypeptidase A

α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into smaller sugars.[7] Inhibition of α-amylase is a therapeutic strategy for managing type 2 diabetes by reducing post-prandial hyperglycemia.[8]

Carboxypeptidase A is a digestive enzyme that cleaves peptide bonds at the C-terminal end of a protein.[9] It is a zinc-containing metalloprotease, and its inhibition has been explored for various therapeutic applications.

Caption: A simplified workflow for screening enzyme inhibitors.

Experimental Protocol: α-Amylase Inhibition Assay

This colorimetric assay measures the amount of starch remaining after the enzymatic reaction.[10][11]

Materials:

-

Porcine pancreatic α-amylase

-

Soluble starch

-

Phosphate buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Enzyme and Compound Incubation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-amylase solution (e.g., 10 U/mL), and 20 µL of various concentrations of this compound. Incubate at 37°C for 20 minutes.

-

Substrate Addition: Add 20 µL of a 1% soluble starch solution to each well to start the reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Termination: Add 100 µL of DNSA reagent to each well to stop the reaction.

-

Color Development: Heat the plate in a boiling water bath for 10 minutes.

-

Cooling and Dilution: Cool the plate to room temperature and add 900 µL of distilled water to each well.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Experimental Protocol: Carboxypeptidase A Inhibition Assay

This spectrophotometric assay is based on the hydrolysis of hippuryl-L-phenylalanine.[12][13]

Materials:

-

Bovine pancreatic carboxypeptidase A

-

Hippuryl-L-phenylalanine (substrate)

-

Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

-

UV-transparent 96-well plate or cuvettes

-

UV spectrophotometer

Procedure:

-

Reagent Preparation: Prepare a 1 mM solution of hippuryl-L-phenylalanine in the Tris-HCl buffer. Prepare a working solution of carboxypeptidase A in cold 10% LiCl.

-

Assay Setup: In a UV-transparent plate or cuvette, mix the Tris-HCl buffer and various concentrations of this compound.

-

Enzyme Addition: Add the carboxypeptidase A solution to the mixture.

-

Reaction Initiation: Add the hippuryl-L-phenylalanine solution to start the reaction.

-

Absorbance Reading: Immediately measure the increase in absorbance at 254 nm over time at 25°C.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the percent inhibition and calculate the IC50 value.

Chapter 3: Potential Target - Transient Receptor Potential Vanilloid 3 (TRPV3)

Rationale for Investigation

A study on pyridin-2-yl methanol derivatives identified them as novel and selective antagonists of the TRPV3 ion channel. Although the carboxylic acid of the title compound is different from the methanol in these derivatives, the shared pyridin-2-yl core suggests that TRPV3 could be a potential target.

Overview of the TRPV3 Signaling Pathway

TRPV3 is a non-selective cation channel highly expressed in skin keratinocytes.[14] It is activated by heat and various chemical agonists.[15] TRPV3 plays a role in temperature sensation, pain, and skin barrier function.[14] Activation of TRPV3 leads to an influx of Ca²⁺, which can trigger downstream signaling cascades, including the activation of the epidermal growth factor receptor (EGFR) pathway, leading to cell proliferation.[16]

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. c-MET [abbviescience.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. α-Amylase - Wikipedia [en.wikipedia.org]

- 8. Pancreatic α-Amylase Controls Glucose Assimilation by Duodenal Retrieval through N-Glycan-specific Binding, Endocytosis, and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 10. In vitro α-amylase inhibitory assay [protocols.io]

- 11. α-Amylase inhibition assay [bio-protocol.org]

- 12. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]

- 13. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]

- 14. Novel Insights into the Role of Keratinocytes-Expressed TRPV3 in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. TRPV3 enhances skin keratinocyte proliferation through EGFR-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(pyridin-2-yl)cyclopropanecarboxylic acid and its derivatives, a class of compounds with significant potential in drug discovery and development. This document details their synthesis, biological activities, and mechanisms of action, with a particular focus on their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. This guide includes detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers in medicinal chemistry and pharmacology.

Introduction

The fusion of a pyridine ring with a cyclopropane carboxylic acid moiety has given rise to a class of compounds with intriguing pharmacological properties. The pyridine ring, a common scaffold in medicinal chemistry, offers versatile points for substitution and can engage in various biological interactions. The cyclopropane ring introduces conformational rigidity and unique stereochemical features, which can enhance binding affinity and selectivity for specific biological targets. This guide focuses on the core structure of this compound and its analogs, exploring their potential as therapeutic agents.

Synthesis and Chemical Properties

The synthesis of this compound typically proceeds through a two-step sequence involving the formation of a cyclopropylnitrile intermediate followed by hydrolysis.

Synthesis of 1-(Pyridin-2-yl)cyclopropanecarbonitrile

A common method for the synthesis of the nitrile intermediate involves the reaction of 2-pyridylacetonitrile with 1,2-dibromoethane in the presence of a strong base.

Experimental Protocol:

-

Materials: 2-Pyridylacetonitrile, 1,2-dibromoethane, sodium amide (NaNH₂), liquid ammonia, diethyl ether, ammonium chloride.

-

Procedure:

-

In a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer, add liquid ammonia.

-

Slowly add sodium amide to the liquid ammonia with stirring.

-

To this suspension, add a solution of 2-pyridylacetonitrile in diethyl ether dropwise.

-

After stirring for a designated period, add 1,2-dibromoethane dropwise.

-

Continue stirring the reaction mixture for several hours.

-

Quench the reaction by the slow addition of ammonium chloride.

-

Allow the ammonia to evaporate overnight.

-

Extract the residue with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 1-(pyridin-2-yl)cyclopropanecarbonitrile, which can be further purified by distillation or chromatography.

-

Hydrolysis to this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under acidic or basic conditions.

Experimental Protocol (Acid Hydrolysis):

-

Materials: 1-(Pyridin-2-yl)cyclopropanecarbonitrile, concentrated sulfuric acid, water.

-

Procedure:

-

To a solution of 1-(pyridin-2-yl)cyclopropanecarbonitrile in water, slowly add concentrated sulfuric acid while cooling in an ice bath.

-

Heat the reaction mixture at reflux for several hours.

-

Cool the mixture to room temperature and carefully neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 3-4.

-

The precipitated product can be collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Biological Activities and Mechanism of Action

Derivatives of this compound have shown promise as anti-inflammatory agents, primarily through their inhibitory effects on cyclooxygenase (COX) enzymes.

Anti-inflammatory Activity and COX Inhibition

Inflammation is a complex biological response, and the production of prostaglandins, mediated by COX enzymes, is a key component of this process. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyridine/Pyrimidine Analogs

| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| PKD-P14 | 2,4-disubstituted-thieno[2,3-d]pyrimidine | >100 (30% inhibition at 100 µM) | 5.3 | >18.8 | [3] |

| Compound 6b | Pyridazine derivative | 1.14 | 0.18 | 6.33 | [2] |

| Celecoxib | Standard COX-2 Inhibitor | 15 | 0.04 | 375 | [4] |

| Indomethacin | Standard Non-selective Inhibitor | 0.1 | 0.9 | 0.11 | [4] |

Note: The data presented is for analogous compounds and not for this compound itself.

Signaling Pathway of COX-2 Inhibition

The anti-inflammatory effects of COX-2 inhibitors are mediated by the interruption of the arachidonic acid cascade.

Caption: Simplified signaling pathway of COX-2 mediated inflammation.

Experimental Protocols for Biological Evaluation

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

-

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

COX Probe (e.g., Amplex Red)

-

COX Cofactor (e.g., Hematin)

-

Arachidonic Acid (substrate)

-

Test compounds and control inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare working solutions of the COX probe, cofactor, and arachidonic acid.

-

In a 96-well plate, add the following to each well:

-

75 µL COX Assay Buffer

-

1 µL COX Probe working solution

-

2 µL COX Cofactor working solution

-

10 µL of test compound at various concentrations or control inhibitor. For the enzyme control well, add 10 µL of DMSO.

-

-

Add 1 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Initiate the reaction by adding 10 µL of the arachidonic acid working solution to all wells.

-

Immediately begin measuring the fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm in kinetic mode for 10-20 minutes.

-

The rate of increase in fluorescence is proportional to the COX activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay evaluates the potential of a compound to reduce the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM cell culture medium supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess Reagent

-

Sodium nitrite standard

-

96-well cell culture plates

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control and a vehicle control.

-

After incubation, collect the cell culture supernatant.

-

To determine the nitrite concentration (an indicator of NO production), mix an equal volume of the supernatant with the Griess Reagent.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Determine the percent inhibition of NO production by the test compound.

-

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. Their potential to selectively inhibit the COX-2 enzyme warrants further investigation. This technical guide provides a foundational resource for researchers, offering insights into the synthesis, biological activity, and evaluation of these compounds. Further studies are needed to fully elucidate the structure-activity relationships and to identify lead candidates with optimal efficacy and safety profiles for clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Philadelphia University describes new COX-2 inhibitors | BioWorld [bioworld.com]

- 4. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-2-yl)cyclopropanecarboxylic acid is a heterocyclic compound featuring a pyridine ring linked to a cyclopropanecarboxylic acid moiety. This scaffold has garnered attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The rigid cyclopropane ring introduces conformational constraint, a desirable feature in drug design for enhancing binding affinity and specificity to biological targets. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action associated with this chemical entity and its close analogs, with a focus on its role as a core structure in the development of enzyme inhibitors and as a potential mediator of metabolic toxicity.

Physicochemical Properties

This compound is a small molecule with the following computed properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| XLogP3 | 0.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 50.2 Ų | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of cyclopropanecarboxylic acids and their derivatives. The following protocol is a generalized procedure adapted from known synthetic transformations.

Proposed Synthetic Pathway

A potential synthetic route involves the cyclopropanation of a pyridine-containing precursor followed by hydrolysis.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate

-

To a solution of 2-vinylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added a rhodium(II) catalyst, for example, rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 eq).

-

The mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of ethyl diazoacetate (1.1 eq) in DCM is added dropwise to the reaction mixture over a period of 2-3 hours using a syringe pump.

-

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate.

Step 2: Hydrolysis to this compound

-

To a solution of ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and water is added sodium hydroxide (NaOH, 2.0 eq).

-

The reaction mixture is heated to reflux and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the ester.

-

The mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The aqueous residue is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then acidified to pH 3-4 with a dilute solution of hydrochloric acid (HCl).

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is scarce in the literature, its structural analogs have shown significant activity in several areas of medicinal chemistry.

Inhibition of O-Acetylserine Sulfhydrylase (OASS)

Derivatives of cyclopropanecarboxylic acid have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme essential for cysteine biosynthesis in bacteria. This makes OASS an attractive target for the development of novel antibacterial agents.

| Compound | Target | Activity (Kᵢ or IC₅₀) | Reference |

| Substituted cyclopropanecarboxylic acid derivatives | OASS | Nanomolar to low micromolar range | Not available in search results |

Experimental Protocol: OASS Inhibition Assay

A common method to determine the inhibitory activity against OASS is a continuous spectrophotometric assay.

-

Reagents and Buffers:

-

Purified OASS enzyme

-

O-acetylserine (OAS) substrate

-

Sodium sulfide (Na₂S) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

-

Assay Procedure:

-

The assay is performed in a 96-well microplate.

-

To each well, add the assay buffer, a solution of the test compound (e.g., this compound) at various concentrations, and the OASS enzyme.

-

The mixture is pre-incubated for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37 °C).

-

The reaction is initiated by the addition of the substrates OAS and Na₂S.

-

The formation of cysteine is coupled to the reaction with DTNB, which produces a colored product, 2-nitro-5-thiobenzoate (TNB), that absorbs at 412 nm.

-

The increase in absorbance at 412 nm is monitored over time using a microplate reader.

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time plots.

-

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

References

An In-depth Technical Guide: 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-yl)cyclopropanecarboxylic acid is a heterocyclic compound featuring a pyridine ring linked to a cyclopropane carboxylic acid moiety. This unique structural combination offers a rigid scaffold that is of growing interest in medicinal chemistry. The pyridine ring, a common motif in numerous pharmaceuticals, provides a key site for hydrogen bonding and potential π-π stacking interactions with biological targets. The cyclopropane ring introduces conformational rigidity and a three-dimensional character that can enhance binding affinity and specificity. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound as a valuable building block in the design of novel therapeutics.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is crucial for its application in drug discovery, influencing aspects from synthetic handling to pharmacokinetic profiles.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| CAS Number | 162960-26-1 | [1] |

| IUPAC Name | 1-(pyridin-2-yl)cyclopropane-1-carboxylic acid | [1] |

| Predicted Boiling Point | 343.4±25.0 °C | [2] |

| Predicted Density | 1.344±0.06 g/cm³ | [2] |

| Predicted XLogP3 | 0.7 | [1] |

Synthesis and Experimental Protocols

General Synthesis Approach: Cyclopropanation followed by Hydrolysis

A common route to cyclopropanecarboxylic acids involves the cyclopropanation of an appropriate precursor followed by hydrolysis.

Workflow for the Synthesis of 1-(Aryl/Heteroaryl)cyclopropanecarboxylic Acids

Caption: General synthetic workflow for aryl/heteroaryl cyclopropanecarboxylic acids.

Experimental Protocol: A Representative Synthesis of Cyclopropanecarboxylic Acid

This protocol, adapted from the synthesis of cyclopropanecarboxylic acid, illustrates the key steps that could be modified for the synthesis of the title compound.[3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with condensers, place powdered sodium hydroxide (3.75 moles) and γ-chlorobutyronitrile (1 mole).